Trans sodium crocetinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

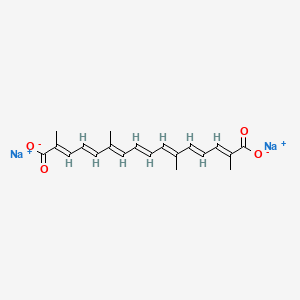

disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDMBHQVNHQDDD-VFWKRBOSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591230-99-8 | |

| Record name | Transcrocetinate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591230998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANSCROCETINATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP57637WMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trans sodium crocetinate synthesis from crocetin

An In-depth Technical Guide to the Synthesis of Trans Sodium Crocetinate from Crocetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TSC), the disodium salt of the natural carotenoid crocetin, is a first-in-class oxygen diffusion-enhancing compound with significant therapeutic potential in treating conditions associated with hypoxia and ischemia.[1][2] Its enhanced aqueous solubility and bioavailability compared to its parent compound, crocetin, make it a compelling candidate for clinical development.[3][4] The biological activity of sodium crocetinate is, however, highly specific to its trans isomeric form; the cis isomer is not only inactive but may negate the therapeutic effects of the trans form.[5][6] This guide provides a comprehensive, technically-grounded overview of the synthesis of substantially pure this compound from crocetin. It details the sourcing and preparation of the crocetin precursor, the core chemical synthesis, a field-proven protocol for isomeric purification, and the analytical methods required for quality control and characterization.

The Strategic Importance of this compound (TSC)

Crocetin is a natural dicarboxylic acid apocarotenoid found primarily in the stigmas of the saffron crocus (Crocus sativus L.).[7][8] While it demonstrates promising biological activities, its therapeutic utility is hampered by near-insolubility in aqueous solutions, making pharmaceutical formulation for intravenous administration exceptionally difficult.[3][5]

The conversion of crocetin to its disodium salt, sodium crocetinate, resolves this solubility challenge.[9] The synthesis, a straightforward acid-base reaction, unfortunately yields a mixture of geometric isomers, primarily the trans and cis forms.[5] Extensive research has demonstrated that only the trans isomer is effective at increasing the diffusion of oxygen through plasma to tissues.[5][10] Therefore, the critical challenge in producing pharmaceutical-grade TSC is not the salt formation itself, but the efficient and scalable separation of the desired trans isomer from the unwanted cis form. This guide elucidates a robust methodology to achieve this outcome.

Precursor Sourcing and Preparation: From Saffron to Crocetin

The quality of the final TSC product is intrinsically linked to the purity of the crocetin starting material. Crocetin is most commonly derived from saffron via a two-stage process: extraction of crocins followed by hydrolysis.

Extraction and Purification of Crocins

Crocins are the glycosyl esters of crocetin and are the primary compounds responsible for saffron's vibrant color.[11][12] An effective method for their extraction involves the use of 80% ethanol, which efficiently solubilizes crocins while leaving many other plant components behind.[13][14]

Protocol 2.1: Crocin Extraction & Crystallization

-

Extraction: Suspend powdered saffron stigmas (e.g., 10 g) in 80% ethanol (e.g., 25 mL) at 0°C.[13] Vortex vigorously for 2 minutes.

-

Separation: Centrifuge the suspension (e.g., 4000 rpm for 10 min) and collect the supernatant.[13]

-

Repeated Extraction: Repeat the extraction process on the sediment multiple times (e.g., 7 additional times) to maximize crocin recovery, pooling the supernatants.[13]

-

Crystallization: Store the combined ethanolic extract in a sealed, thick-walled glass container in complete darkness at -5°C. Crystal formation will occur over several weeks.[13][15]

-

Recrystallization for Purity: The initial crystals may have a purity of around 85%.[15] For higher purity (>97%), a second crystallization step is recommended. Dissolve the harvested crystals in a minimal amount of 80% ethanol and repeat the cold storage process.[14][15]

Hydrolysis of Crocins to Crocetin

The purified crocins (crocetin esters) must be hydrolyzed to yield the free dicarboxylic acid, crocetin. This can be achieved through alkaline or enzymatic hydrolysis.[16][17] Alkaline hydrolysis is a common and effective laboratory method.

Protocol 2.2: Alkaline Hydrolysis

-

Saponification: Dissolve the purified crocins in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heating: Heat the solution at 60°C for approximately 4 hours to ensure complete saponification of the ester linkages.[18]

-

Acidification & Precipitation: Carefully acidify the cooled solution with an acid (e.g., phosphoric acid or HCl) to protonate the carboxylate groups, causing crocetin to precipitate out of the solution.[17][18]

-

Purification: Wash the crocetin precipitate thoroughly with deionized water to remove residual salts. The crocetin can then be further purified by crystallization from a suitable solvent like dimethylformamide (DMF).[18]

The overall workflow from saffron processing to purified crocetin is visualized below.

Caption: Workflow for Crocetin Preparation.

Core Synthesis and Isomeric Purification of TSC

The synthesis of TSC from crocetin is a two-part process: the initial non-selective salt formation followed by a critical, selective purification to isolate the trans isomer.

Reaction Principle: Acid-Base Neutralization

Crocetin (C₂₀H₂₄O₄) is a dicarboxylic acid. Its reaction with two equivalents of sodium hydroxide (NaOH) results in the formation of the disodium salt, sodium crocetinate (C₂₀H₂₂Na₂O₄), and water.[5] This reaction proceeds readily but produces a mixture of cis and trans isomers.

Caption: Core Neutralization Reaction.

The Isomer Challenge and Purification Strategy

The key to producing biologically active TSC lies in separating the trans isomer from the cis isomer. A patented method leverages the differential solubility of the isomers in a specific solvent system.[5] The trans isomer can be selectively precipitated from a methanolic solution of the isomeric mixture by the addition of a weak acid.[5]

Protocol 3.1: Synthesis and Purification of this compound

This protocol is adapted from the principles described in U.S. Patent 6,060,511 A.[5]

-

Initial Salt Formation:

-

Dissolve purified crocetin in a suitable volume of aqueous sodium hydroxide solution. The reaction creates a mixture of cis and this compound.

-

Isolate the solid isomeric salt mixture, for example, by evaporation or lyophilization.

-

-

Selective Precipitation of the Trans Isomer:

-

Dissolve the mixed-isomer sodium crocetinate powder in methanol. Allow the solution to stand for a period of 30 minutes to 12 hours to ensure complete dissolution.[5]

-

Slowly add a weak acid, such as 0.5 N glacial acetic acid, to the methanolic solution. This will cause the selective precipitation of trans-crocetin (the protonated acid form), while the cis isomer remains largely in solution.[5]

-

Causality: This separation is based on the lower solubility of the trans-crocetin acid form in the methanol/acetic acid medium compared to its cis counterpart. The rigid, linear structure of the trans isomer allows for more efficient crystal packing and thus lower solubility upon protonation.

-

-

Conversion to Pure TSC:

-

Isolate the trans-crocetin precipitate by filtration or centrifugation.

-

Wash the precipitate to remove any residual impurities.

-

Carefully add a stoichiometric amount of sodium hydroxide solution (e.g., 0.7 N) to the precipitate to convert the trans-crocetin acid back into its highly pure disodium salt form (TSC).[5]

-

-

Final Isolation:

-

Dry the final product to yield substantially pure, solid this compound. Freeze-drying (lyophilization) is a preferred method to obtain a fine, easily soluble powder.[5]

-

Caption: TSC Synthesis and Purification Workflow.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and isomeric integrity of the final TSC product.

| Parameter | Analytical Method | Purpose & Expected Outcome |

| Isomeric Purity | High-Performance Liquid Chromatography (HPLC) | To separate and quantify trans-TSC from cis-TSC and other impurities. A C18 reversed-phase column is typically used.[12][18] The trans isomer should be the major peak (>98%). |

| Identity | UV-Visible Spectroscopy | Confirms the presence of the characteristic polyene chromophore. In methanol, crocetin shows λmax values around 436 and 464 nm.[18] |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 2D-NMR experiments provide definitive structural confirmation and can distinguish between the symmetric trans isomer and the asymmetric cis isomers.[19] |

| Solubility | Visual Inspection | The final TSC product should be highly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5).[5] |

| Stability | Stability Testing (ICH Guidelines) | The API and formulated drug product should be tested under various conditions (temperature, humidity) to establish a shelf-life.[20] |

Safety, Handling, and Storage

Safety Precautions:

-

Crocetin/TSC: Handle as a potent chemical agent. Avoid dust formation and inhalation. Use in a well-ventilated area or fume hood.[21][22]

-

Reagents: Sodium hydroxide is corrosive. Methanol is flammable and toxic. Glacial acetic acid is corrosive. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[21]

Storage and Stability:

-

This compound is sensitive to light and oxidation due to its conjugated polyene structure.

-

Store the final product in an airtight, amber container under inert gas (e.g., argon or nitrogen) at reduced temperatures (e.g., 4°C or -20°C) to maximize shelf life.[22][23]

Conclusion

The synthesis of this compound is a process where the purification strategy is more critical than the initial chemical reaction. While the conversion of crocetin to its sodium salt is chemically trivial, the biological imperative for the pure trans isomer necessitates a carefully controlled separation process. The methodology detailed in this guide, centered on selective acid-base precipitation in a non-aqueous solvent, provides a robust and validated pathway for researchers and drug developers to produce high-purity TSC. The successful execution of this synthesis, verified by rigorous analytical characterization, is the foundational step in harnessing the full therapeutic potential of this promising oxygen diffusion-enhancing compound.

References

- 1. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Trans-Sodium Crocetinate Ameliorates High-Altitude Acute Lung Injury via Modulating EGFR/PI3K/AKT/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US6060511A - Trans-sodium crocetinate, methods of making and methods of use thereof - Google Patents [patents.google.com]

- 6. Buy this compound | 591230-99-8 | >98% [smolecule.com]

- 7. Crocetin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Facebook [cancer.gov]

- 11. Enhancing the purification of crocin-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The process of extracting crocin from saffron extract powder. [greenskybio.com]

- 13. scialert.net [scialert.net]

- 14. Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin [frontiersin.org]

- 18. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. chemos.de [chemos.de]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Chemical Properties of Trans Sodium Crocetinate

Introduction

Trans sodium crocetinate (TSC), a synthetic bipolar trans-carotenoid salt, has emerged as a first-in-class oxygen diffusion-enhancing compound with significant therapeutic potential in conditions marked by hypoxia and ischemia.[1][2][3][4] Derived from the natural carotenoid crocetin found in saffron, TSC's unique physicochemical properties underpin its novel mechanism of action, which is not rooted in conventional biochemical interactions but rather in the physical alteration of the aqueous environment of blood plasma.[1][5][6] This guide provides a comprehensive technical overview of the core chemical properties of this compound, offering foundational knowledge for researchers, scientists, and drug development professionals engaged in its study and application. We will delve into its molecular identity, solubility characteristics, stability profile, and the analytical methodologies crucial for its characterization, providing both theoretical understanding and practical, field-proven insights.

Molecular Identity and Physicochemical Characteristics

This compound is the disodium salt of the trans-isomer of crocetin (8,8′-diapocarotene-8,8′-dioic acid).[6][7] The "trans" configuration of the polyene backbone is critical for its biological activity; the corresponding cis-isomer has been shown to be ineffective and may even counteract the effects of the trans-isomer.[4][8]

Chemical Structure

The molecular structure of this compound is characterized by a C20 polyene chain with seven double bonds and a carboxylate group at each terminus. This bipolar nature, with a long, rigid hydrophobic backbone and terminal hydrophilic groups, is fundamental to its interaction with water molecules.[1][4]

Molecular structure of this compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented below. These parameters are essential for formulation development, analytical method design, and pharmacokinetic modeling.

| Property | Value | Source |

| CAS Number | 591230-99-8 | [6][9][10] |

| Molecular Formula | C₂₀H₂₂Na₂O₄ | [7][9][10] |

| Molecular Weight | 372.37 g/mol | [7][9][11] |

| Appearance | Orange powder | [9] |

| IUPAC Name | disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | [7][10] |

Solubility Profile

The aqueous solubility of this compound is a significant advantage over its parent compound, crocetin, which is poorly soluble in water.[4][8][12] This enhanced solubility is critical for its development as an intravenous therapeutic agent.[8][13]

Qualitative and Quantitative Solubility

This compound is described as freely soluble in water.[9] While comprehensive, temperature- and pH-dependent solubility curves are not widely published, empirical data from formulation studies indicate sufficient solubility for therapeutic concentrations. The compound is also soluble in various organic solvents, which is relevant for analytical sample preparation and purification processes.

| Solvent | Solubility | Notes |

| Water | Freely soluble (40 mg/mL, stable for 1h) | [9] Aqueous solutions are susceptible to hydrolysis to the free acid form, crocetin.[9] |

| Methanol | Soluble | Used in the purification process to separate trans and cis isomers.[8][10] |

| DMSO | Soluble | [14] |

| Chloroform | Soluble | [14] |

| Dichloromethane | Soluble | [14] |

| Ethyl Acetate | Soluble | [14] |

| Acetone | Soluble | [14] |

For challenging formulations or to enhance bioavailability for alternative routes of administration, complexation with cyclodextrins has been explored to significantly improve both solubility and stability.[13][15]

Experimental Protocol: Solubility Determination

A standard equilibrium solubility shake-flask method is recommended for quantitative assessment.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Validation: The presence of solid material at the end of the experiment confirms that equilibrium was established with a saturated solution.

Stability Characteristics

The stability of this compound as both an active pharmaceutical ingredient (API) and in its formulated drug product is a critical parameter for its clinical and commercial viability.

Solid-State and Solution Stability

Studies have indicated that both the API and the final drug product exhibit good stability under various storage conditions.[13] However, as a carotenoid derivative, it is susceptible to degradation by light, heat, and oxidative conditions. The aqueous solution of TSC is noted to be stable for 1-2 hours, depending on the concentration, before hydrolyzing to its free acid form, crocetin.[9]

Summary of Stability Findings:

| Condition | Observation | Source |

| Solid-State (API) | Good stability at 9-month time point under standard conditions. Potential for degradation at 40°C / 75% RH at 9 months. | [13] |

| Formulated Drug Product | Stable through 6 months, maintaining 95.3% to 96.1% of the standard at various conditions. | [13] |

| Aqueous Solution | Stable for 1-2 hours, then hydrolyzes to crocetin. | [9] |

| Storage Recommendation | Store in a dry, dark place at 2-8°C. | [9] |

Degradation Pathways

The primary degradation pathways for this compound likely involve:

-

Isomerization: Conversion from the active trans-isomer to the inactive cis-isomer, which can be induced by light and heat.

-

Oxidation: The polyene chain is susceptible to oxidation, leading to cleavage and loss of activity.

-

Hydrolysis: In aqueous solutions, the sodium salt can hydrolyze back to the less soluble crocetin.[9]

Spectroscopic and Analytical Characterization

A suite of spectroscopic and chromatographic techniques is essential for the unambiguous identification, purity assessment, and quantification of this compound.

Spectroscopic Profile

-

UV-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated polyene system, this compound exhibits strong absorbance in the visible region. UV-Vis spectroscopy is a primary tool for quantification in dissolution and solubility studies and for quality control of saffron extracts containing crocetin esters.[16][17] The cis-isomer typically shows an additional peak at a lower wavelength (around 330 nm) compared to the all-trans isomer.[18]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is invaluable for confirming the presence of key functional groups, providing a molecular fingerprint for identity confirmation.[17] Key vibrational bands would correspond to the carboxylate groups, C=C double bonds of the polyene chain, and C-H bonds of the methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural elucidation, confirming the "trans" configuration of the double bonds and the overall molecular structure.[17] Studies on crocetin isomers show distinct chemical shifts for the olefinic protons, allowing for the differentiation between trans and cis forms.[18][19]

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and potency of this compound.

Objective: To develop a robust, stability-indicating HPLC method for the analysis of this compound.

Typical HPLC Method Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Photodiode array (PDA) detection allows for the simultaneous monitoring of multiple wavelengths, which is useful for distinguishing between isomers and identifying impurities. A primary wavelength in the visible range (e.g., ~440 nm) is typically used for quantification.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. It should be capable of separating this compound from its cis-isomer, crocetin, and any potential degradation products.

Mechanism of Action: A Physicochemical Perspective

The primary mechanism of action of this compound is a fascinating example of a drug effect driven by physical chemistry rather than direct receptor binding.[5] It enhances the diffusivity of oxygen (and other small molecules) through aqueous solutions like blood plasma.[1][5][20][21]

Proposed Mechanism:

-

Interaction with Water: The bipolar nature of TSC allows it to interact with water molecules in plasma.

-

Increased Water Structuring: It is proposed that TSC increases the hydrogen bonding between water molecules, creating a more ordered or "structured" water matrix.[3][5][6]

-

Enhanced Diffusion: This altered water structure creates wider and more direct pathways, reducing the resistance for the passive diffusion of dissolved oxygen from areas of high concentration (red blood cells) to areas of low concentration (hypoxic tissues).[2][5]

TSC's effect on oxygen diffusion in plasma.

Synthesis and Purification Overview

This compound is a semi-synthetic compound derived from naturally occurring crocetin.

Synthesis Workflow

The general synthesis involves the saponification of crocetin followed by the selective isolation of the trans-isomer.

General synthesis and purification workflow for TSC.

The critical step in this process is the separation of the trans-isomer from the cis-isomer. The patent literature describes a method based on differential solubility in methanol, where the trans-isomer is selectively precipitated.[8][10]

Conclusion

This compound represents a paradigm shift in treating hypoxic conditions, leveraging a unique physicochemical mechanism to enhance oxygen delivery. A thorough understanding of its chemical properties—from its molecular structure and solubility to its stability and analytical characterization—is paramount for its successful development and clinical application. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers, enabling robust experimental design, accurate analysis, and the continued exploration of this promising therapeutic agent.

References

-

medRxiv. (2021). This compound (TSC) to Improve Oxygenation in COVID-19. [Link]

-

PubMed. Trans-sodium crocetinate and hemorrhagic shock. [Link]

-

ResearchGate. Trans-sodium crocetinate for treating hypoxia/ischemia. [Link]

-

Defense Technical Information Center. (2006). Integrated Formulation, Testing and Analysis Program for this compound (TSC). [Link]

-

National Cancer Institute. Definition of this compound. [Link]

-

Medical XPRT. Diffusion this compound (TSC). [Link]

- Google Patents. US6060511A - Trans-sodium crocetinate, methods of making and methods of use thereof.

-

PubMed. Trans-sodium Crocetinate for Treating hypoxia/ischemia. [Link]

-

Wikipedia. Crocetin. [Link]

-

PureCrocin. Trans-Sodium Crocetinate (TSC). [Link]

-

BioCrick. This compound | CAS:591230-99-8. [Link]

-

PubChem. Transcrocetinate sodium. [Link]

-

ResearchGate. Trans-sodium crocetinate and hemorrhagic shock | Request PDF. [Link]

-

PureCrocin. Certificate of Analysis - this compound (TSC). [Link]

-

PubMed Central. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications. [Link]

-

ResearchGate. Chemical structure of trans-sodium crocetinate. [Link]

-

medRxiv. (2022). Evaluation of Trans-Sodium Crocetinate (TSC) on Peripheral Oxygenation in Healthy Individuals Using Transcutaneous Oximetry. [Link]

-

ResearchGate. trans -Sodium Crocetinate and Diffusion Enhancement | Request PDF. [Link]

-

PubMed. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins. [Link]

-

PubMed. trans-Sodium crocetinate and diffusion enhancement. [Link]

-

PubMed. Rapid determination of crocetin esters and picrocrocin from saffron spice (Crocus sativus L.) using UV-visible spectrophotometry for quality control. [Link]

-

PubMed. The Anti-hypoxia Potentials of Trans-sodium Crocetinate in Hypoxiarelated Diseases: A Review. [Link]

-

MDPI. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr'Inside™) Consumption. [Link]

-

SciSpace. UV-Vis, FT-Raman, and 1H NMR Spectroscopies of cis-trans Carotenoids from Saffron (Crocus sativus L.). [Link]

-

Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diffusion this compound (TSC) [medical-xprt.com:443]

- 3. Trans-sodium crocetinate for treating hypoxia/ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Crocetin - Wikipedia [en.wikipedia.org]

- 7. Transcrocetinate sodium | C20H22Na2O4 | CID 10287099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6060511A - Trans-sodium crocetinate, methods of making and methods of use thereof - Google Patents [patents.google.com]

- 9. static.purecrocin.com [static.purecrocin.com]

- 10. Buy this compound | 591230-99-8 | >98% [smolecule.com]

- 11. medkoo.com [medkoo.com]

- 12. The Anti-hypoxia Potentials of Trans-sodium Crocetinate in Hypoxiarelated Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. This compound | CAS:591230-99-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid determination of crocetin esters and picrocrocin from saffron spice (Crocus sativus L.) using UV-visible spectrophotometry for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 18. UV-Vis, FT-Raman, and 1H NMR Spectroscopies of cis-trans Carotenoids from Saffron (Crocus sativus L.): (1998) | Manolis K. Assimiadis | 49 Citations [scispace.com]

- 19. mdpi.com [mdpi.com]

- 20. Facebook [cancer.gov]

- 21. trans-Sodium crocetinate and diffusion enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

Trans sodium crocetinate mechanism of action on oxygen diffusion

Whitepaper: A Technical Guide

Topic: Trans Sodium Crocetinate: Mechanism of Action on Oxygen Diffusion Audience: Researchers, scientists, and drug development professionals.

This compound (TSC): A Physicochemical Approach to Enhancing Oxygen Diffusion in Hypoxic Tissues

Abstract Tissue hypoxia is a critical factor in the pathophysiology of numerous intractable medical conditions, including hemorrhagic shock, stroke, and solid tumors, where it contributes significantly to therapeutic resistance.[1][2] this compound (TSC) is a novel, first-in-class synthetic carotenoid developed to address diffusion-limited hypoxia.[3] Unlike conventional therapies that rely on biochemical pathways, TSC employs a unique physicochemical mechanism of action, enhancing the diffusivity of oxygen through blood plasma.[4] It is proposed that TSC alters the molecular structure of plasma water, increasing hydrogen bonding to create a more organized matrix that reduces the resistance to oxygen transport.[1][5] This guide provides an in-depth technical overview of TSC's core mechanism, summarizes the key preclinical and clinical evidence, and presents detailed methodologies for its evaluation.

The Pathophysiological Challenge of Tissue Hypoxia

The delivery of oxygen to tissues is a fundamental process for aerobic metabolism and cell survival.[1] This process involves two primary steps: convective transport via blood flow and diffusive transport from red blood cells across the plasma, through the vascular wall, and into the target cells.[1] The diffusion of oxygen through the plasma is considered a significant rate-limiting step in this cascade.[4][6] In numerous disease states, this diffusion pathway is impaired, leading to hypoxia even when arterial oxygen content is adequate.

In oncology, for instance, the chaotic vasculature of solid tumors creates hypoxic microenvironments that render cancer cells highly resistant to radiotherapy and certain chemotherapies.[1][2] Similarly, in acute ischemic conditions like stroke or hemorrhagic shock, compromised blood flow exacerbates the oxygen diffusion deficit, leading to widespread cellular damage and organ failure. Addressing this diffusion limitation represents a critical unmet need in medicine.

Introduction to this compound (TSC)

This compound (TSC) is the sodium salt of the trans-isomer of crocetin, a natural apocarotenoid found in saffron.[7][8] The natural compound, crocetin, was first identified for its ability to increase oxygen diffusion through plasma.[1] However, its poor solubility limited its therapeutic development.[7][8] TSC was synthesized to overcome this limitation while retaining the oxygen-enhancing properties of the active trans isomer.[6][7] It is classified as a bipolar trans-carotenoid salt, a subclass of oxygen diffusion-enhancing compounds.[9] Developed initially for treating battlefield casualties suffering from hemorrhagic shock, its unique mechanism has prompted investigation across a range of hypoxia-related conditions.[5][9]

Core Mechanism of Action: Altering the Physicochemical Properties of Plasma

The central hypothesis for TSC's mechanism is that it physically alters the structure of water in blood plasma to facilitate more efficient oxygen transport.[6] This is a departure from traditional pharmacological approaches that target biological receptors or enzymes.

The Kosmotrope Hypothesis: Reordering Plasma Water

TSC is proposed to act as a "kosmotrope," a molecule that increases the order of water molecules. The theory posits that TSC, through its bipolar structure, promotes the formation of additional hydrogen bonds among the water molecules in plasma. This enhanced organizational matrix is thought to create a less dense, more structured pathway that lowers the energy barrier for the passive diffusion of small, non-polar molecules like oxygen.[10] This facilitates the movement of oxygen from areas of high concentration (near red blood cells) to areas of low concentration (hypoxic tissues).[10] In-vitro studies have demonstrated that TSC can increase the diffusion of oxygen in water by up to 30%.[1]

Visualization of the Proposed Mechanism

Caption: Proposed mechanism of TSC enhancing oxygen diffusion in plasma.

Preclinical and In Vitro Evidence

The novel mechanism of TSC is supported by a body of preclinical evidence demonstrating its ability to improve oxygenation and produce tangible physiological benefits in models of hypoxia.

In Vitro Studies

Initial experiments focused on quantifying the effect of TSC on oxygen diffusion directly. Using various methodologies, these studies showed that adding TSC to aqueous solutions, including plasma, measurably increases the oxygen diffusion coefficient.[1] This foundational work confirmed the compound's ability to alter the physical properties of the medium to favor oxygen transport.

In Vivo Animal Models

Subsequent research in animal models of hypoxia has shown significant therapeutic effects.

-

Hemorrhagic Shock: In rat models of severe hemorrhage, administration of TSC has been shown to restore blood pressure, reduce elevated plasma lactate levels, and significantly improve survival rates.[1][9][11]

-

Ischemic Stroke: Studies in models of focal brain ischemia have suggested that TSC can reduce the extent of ischemic injury, believed to be a result of improved oxygen delivery to the penumbra.[11]

-

Brain Tissue Oxygenation: Direct measurement in rat brains using Licox probes demonstrated that intravenous TSC administration significantly increased brain tissue oxygen partial pressure (PbtO2).[11]

Quantitative Data Summary

| Model | Species | Key Intervention | Primary Outcome | Result | Reference |

| Hemorrhagic Shock | Rat | TSC vs. Saline | Survival Rate | Significantly increased survival with TSC | [1][11] |

| Hemorrhagic Shock | Rat | TSC vs. Saline | Mean Arterial Pressure | Restoration of blood pressure towards baseline | |

| Hemorrhagic Shock | Rat | TSC vs. Saline | Plasma Lactate | Significant reduction in lactate levels | |

| Brain Hypoxia | Rat | IV TSC vs. Saline | Brain Tissue PO2 | Significant increase in cortical oxygen delivery | [11] |

| Acute Lung Injury | Rat | TSC in Oleic Acid Model | Arterial PO2 | Improved arterial oxygenation | [1] |

Clinical Development and Human Studies

The promising preclinical data led to the clinical development of TSC for human use.

-

Phase I Safety: Early-phase clinical trials in healthy volunteers established that TSC is safe and well-tolerated, even at high doses.[5][9]

-

Pharmacokinetics: Studies in patients have shown that TSC exhibits nonlinear, saturable pharmacokinetics, with a half-life that increases from approximately 0.5 to 1.1 hours as the dose increases from 0.25 mg/kg to 1.5 mg/kg.[4]

-

Clinical Investigations: TSC has been evaluated in multiple clinical trials for conditions associated with hypoxia. This includes its use as a radiosensitizer for hypoxic solid tumors like glioblastoma multiforme, as a treatment for acute ischemic stroke, and to improve oxygenation in patients with COVID-19-related hypoxemia.[2][4][6]

-

Pharmacodynamic Measurement: Transcutaneous oximetry has been used in healthy subjects to evaluate the pharmacodynamic properties of TSC, providing a non-invasive method to assess its effects on peripheral oxygenation.[1]

Methodologies for Evaluating Oxygen Diffusion Enhancement

Validating the mechanism and efficacy of an oxygen diffusion-enhancing compound requires specialized experimental protocols. The following are representative, self-validating methodologies.

Protocol: In Vitro Measurement of Oxygen Diffusion Coefficient in Plasma

Objective: To quantify the change in the oxygen diffusion coefficient (D_O2) in bovine or human plasma following the addition of TSC.

Causality: This experiment directly tests the core hypothesis. An increase in D_O2 in a cell-free system would provide strong evidence for a physicochemical mechanism of action.

Methodology:

-

Sample Preparation: Prepare samples of fresh, heparinized plasma. Create a dilution series of TSC in plasma (e.g., 0, 10, 50, 100 µg/mL). A saline control is also prepared.

-

Oxygen Measurement Setup: Utilize an oxygen-sensitive optode system or a Clark-type electrode in a sealed, temperature-controlled chamber (37°C).[12][13]

-

Deoxygenation: Gently bubble nitrogen gas through the plasma samples to achieve a stable, low baseline pO2.

-

Reoxygenation and Measurement: Stop the nitrogen flow and expose the surface of the plasma to ambient air (21% O2). Record the rate of increase in pO2 over time at a fixed depth within the plasma.

-

Calculation of D_O2: The rate of oxygen ingress is governed by Fick's laws of diffusion.[1] Using the known geometry of the chamber and the recorded pO2 curve, the diffusion coefficient (D_O2) can be calculated using appropriate mathematical models.[14][15]

-

Validation: The protocol is validated by the inclusion of a zero-TSC control (baseline plasma D_O2) and a saline control to account for any dilution effects. The dose-dependent response of TSC on D_O2 serves as an internal validation of the effect.

Protocol: In Vivo Assessment of Tissue Oxygenation in a Hemorrhagic Shock Model

Objective: To determine if TSC improves tissue oxygenation and physiological outcomes in an animal model of hemorrhagic shock.

Causality: This experiment links the proposed mechanism (enhanced O2 diffusion) to a clinically relevant physiological outcome in a state of severe hypoxia.

Methodology:

-

Animal Model: Utilize male Sprague-Dawley rats. Anesthetize the animals and cannulate the femoral artery (for blood pressure monitoring and hemorrhage) and vein (for drug infusion).[1][11]

-

Probe Implantation: Perform a craniotomy and insert a Licox Clark-type pO2 probe into the parietal cortex to directly measure brain tissue oxygenation (PbtO2).[11]

-

Induction of Shock: Induce hemorrhagic shock by withdrawing blood via the arterial line until a target mean arterial pressure (MAP) of ~40 mmHg is reached and maintained for a set period (e.g., 30 minutes).

-

Treatment: Randomly assign animals to receive an IV infusion of either TSC (at a clinically relevant dose) or an equivalent volume of saline (placebo control).

-

Data Acquisition: Continuously monitor and record MAP, heart rate, and PbtO2 throughout the experiment. Collect blood samples at baseline, post-hemorrhage, and post-treatment to measure lactate levels.

-

Validation: The use of a placebo-controlled, randomized design ensures that observed effects are attributable to TSC and not spontaneous recovery. The correlation between improved PbtO2 and reduced lactate/improved MAP provides a self-validating system of causality.

Experimental Workflow Visualization

Caption: Workflow for evaluating TSC in a preclinical hemorrhagic shock model.

Logical Pathway from Administration to Therapeutic Effect

The therapeutic benefit of TSC can be understood as a direct causal chain originating from its unique physicochemical properties.

Caption: Causal chain from TSC administration to clinical benefit.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Glioblastoma - Wikipedia [en.wikipedia.org]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. Trans-sodium crocetinate for treating hypoxia/ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-hypoxia Potentials of Trans-sodium Crocetinate in Hypoxiarelated Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-hypoxia Potentials of Trans-sodium Crocetinate in Hypoxi...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Diffusion this compound (TSC) [medical-xprt.com:443]

- 11. researchgate.net [researchgate.net]

- 12. Overcoming constraints to measuring O2 diffusivity and consumption of intact roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiological oxygen measurements in vitro-Schrödinger’s cat in 3D cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A New Non-invasive Technique for Measuring 3D-Oxygen Gradients in Wells During Mammalian Cell Culture [frontiersin.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Trans Sodium Crocetinate (TSC)

Abstract

Trans sodium crocetinate (TSC) is a first-in-class, oxygen diffusion-enhancing compound under investigation for a range of hypoxia-related conditions, including hemorrhagic shock, stroke, and as a radiosensitizer in oncology.[1] Unlike conventional therapeutics that rely on biochemical pathways, TSC's primary mechanism is rooted in physical chemistry, proposing to alter the structure of water in plasma to facilitate more efficient oxygen transport from erythrocytes to tissues.[2][3] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of TSC, synthesizing data from preclinical and clinical studies. It is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of TSC's disposition in the body and its mechanism of action.

Introduction: The Challenge of Tissue Hypoxia and a Novel Therapeutic Approach

Tissue hypoxia, a state of inadequate oxygen supply, is a final common pathway in numerous pathologies, including trauma, ischemia, and cancer.[4] In oncology, for instance, hypoxic tumors are notoriously resistant to radiotherapy and chemotherapy.[4] Traditional approaches to mitigate hypoxia often involve increasing the oxygen-carrying capacity of blood, which has met with limited success.[5]

This compound (TSC) represents a paradigm shift. It is the purified, water-soluble, all-trans isomer sodium salt of crocetin, a natural carotenoid dicarboxylic acid derived from saffron.[3][6][7] The rationale for isolating the trans isomer is based on findings that this specific configuration is responsible for enhancing oxygen diffusivity, whereas the cis isomer may counteract this effect.[8] By improving the diffusion coefficient of oxygen through plasma—often considered a rate-limiting step in tissue oxygenation—TSC aims to restore oxygen supply to compromised tissues and improve clinical outcomes.[5][9]

Pharmacokinetics: The Journey of TSC Through the Body

The pharmacokinetics of TSC are intrinsically linked to its parent compound, crocetin. When administered, particularly orally, related compounds like crocin (a crocetin ester) are hydrolyzed in the intestine to crocetin, which is then absorbed.[10][11] However, TSC is developed for intravenous (IV) administration to ensure direct and rapid systemic availability, bypassing the complexities of gastrointestinal absorption and metabolism.[9]

Absorption and Distribution

Following IV administration, TSC is rapidly distributed. While specific tissue distribution studies are limited in publicly available literature, its mechanism of action implies primary activity within the plasma compartment. Pharmacokinetic data from a study in patients with COVID-19 showed that TSC follows a two-compartment model.[9] Alternative routes of administration, such as intramuscular and tracheal instillation, have been explored in preclinical models, suggesting rapid absorption is possible through these routes as well, which could be beneficial in battlefield or emergency scenarios.[12][13]

Metabolism and Excretion

Crocetin, the active moiety, is the primary substance measured in plasma following administration of its various forms.[10][14] Clinical studies of IV TSC have demonstrated dose-dependent, non-linear, and saturable pharmacokinetics.[9] As the dose increases, clearance decreases, and the half-life is prolonged. This suggests that the mechanisms responsible for eliminating TSC from the body can become saturated at higher concentrations.

The following table summarizes key pharmacokinetic parameters observed in a clinical study of TSC in patients with SARS-CoV-2 infection, administered intravenously every 6 hours.[9]

| Dose Level | Mean Clearance (CL) | Mean Half-Life (t½) |

| 0.25 mg/kg | 5.38 mL/min/kg | 0.53 hours |

| 1.5 mg/kg | 1.62 mL/min/kg | 1.07 hours |

| Data synthesized from S. C. Segal, et al., 2021.[9] |

Notably, even with multiple doses administered every 6 hours, there was no significant accumulation of TSC, indicating that the dosing interval is sufficient for the drug to be cleared.[9]

Pharmacodynamics: How TSC Influences Tissue Oxygenation

The pharmacodynamic effects of TSC are a direct consequence of its unique proposed mechanism of action.

Core Mechanism: Enhancing Oxygen Diffusivity

The central hypothesis for TSC's action is that it enhances the diffusion of oxygen through plasma.[2][4][9] It is proposed to act as a "kosmotrope," a substance that increases the order of water molecules. By transiently increasing the hydrogen bonding between water molecules in plasma, TSC creates more structured pathways, reducing the resistance for oxygen molecules to passively diffuse from areas of high concentration (erythrocytes) to areas of low concentration (hypoxic tissues).[3][9] In-vitro studies have demonstrated that TSC can increase the diffusion of oxygen in water by up to 30%.[3][4]

This mechanism is distinct from most pharmaceuticals, as it is based on altering the physical-chemical properties of the plasma milieu rather than interacting with a specific biological receptor.[1][9]

Caption: Proposed mechanism of TSC enhancing oxygen diffusion through plasma.

Physiological and Clinical Effects

The enhanced oxygen diffusion translates into measurable physiological benefits, particularly in models of severe hypoxia like hemorrhagic shock. Preclinical studies in rats subjected to hemorrhage have shown that TSC administration leads to:

-

Increased Survival: All TSC-treated animals survived in one study, compared to a high mortality rate in the control group.[15]

-

Hemodynamic Stabilization: TSC rapidly increased mean arterial blood pressure from approximately 35 mm Hg to 75 mm Hg post-hemorrhage.[15]

-

Correction of Metabolic Acidosis: TSC administration significantly reduced elevated plasma lactate levels and prevented a sharp decrease in blood pH, indicating a restoration of aerobic metabolism.[15]

-

Organ Protection: Treatment with TSC has been shown to prevent increases in liver enzymes (transaminases) 24 hours after hemorrhage, suggesting protection against secondary organ damage.[16]

Clinical studies have corroborated these findings. In healthy volunteers breathing supplemental oxygen, TSC administration was associated with observed increases in transcutaneous oxygen measurements (TcpO2), with higher doses showing a more notable increase.[4]

| Condition Studied | Key Pharmacodynamic Finding | Reference |

| Hemorrhagic Shock (Rats) | Increased mean arterial pressure, reduced plasma lactate, increased survival. | Stennett et al., 2001[15] |

| Hemorrhagic Shock (Rats) | Effective even when administration is delayed post-hemorrhage. | Giassi et al., 2002[16] |

| Healthy Volunteers | Observed increases in median TcpO2 values relative to placebo. | Hanna et al., 2022[4] |

| COVID-19 Hypoxemia | Observed clinical benefit in improving oxygenation. | Segal et al., 2021[9] |

Methodologies for Studying TSC

Evaluating the pharmacodynamics of an oxygen diffusion-enhancing compound requires specific experimental protocols to accurately measure changes in tissue oxygenation.

Key Experimental Protocol: Assessing Tissue Oxygenation in a Preclinical Model

This protocol outlines a generalized workflow for evaluating the effect of TSC on tissue oxygenation in a rat model of hemorrhagic shock, a common preclinical test for this compound.[5][15][16]

Objective: To measure the partial pressure of oxygen (pO2) in a target tissue (e.g., skeletal muscle) before and after TSC administration in a controlled hemorrhage model.

Methodology:

-

Animal Preparation:

-

Anesthetize a Sprague-Dawley rat according to approved institutional animal care protocols.

-

Surgically place catheters in the carotid artery (for blood pressure monitoring and blood withdrawal) and jugular vein (for drug administration).

-

Insert a calibrated oxygen-sensing probe (e.g., a Clark-type polarographic electrode or a phosphorescence quenching fiber-optic probe) into the target muscle tissue.[17][18] Rationale: Direct measurement of tissue pO2 is the most relevant endpoint for assessing the efficacy of an oxygen diffusion-enhancing compound.[19] Phosphorescence quenching is often preferred as it consumes less oxygen during measurement compared to older electrode methods.[18]

-

-

Baseline Measurement:

-

Allow the animal to stabilize for at least 30 minutes.

-

Record baseline mean arterial pressure (MAP), heart rate, and continuous tissue pO2.

-

-

Induction of Hemorrhagic Shock:

-

Withdraw a predetermined volume of blood (e.g., 50-60% of total blood volume) over a 10-minute period via the arterial catheter to induce a state of shock, typically targeting a MAP of 30-40 mm Hg.[5]

-

-

Therapeutic Intervention:

-

Immediately following hemorrhage, administer a bolus IV injection of TSC (at the desired dose) or a saline vehicle control.

-

-

Data Collection and Analysis:

-

Continuously monitor and record MAP, heart rate, and tissue pO2 for a defined post-infusion period (e.g., 60-120 minutes).

-

Collect blood samples at intervals to measure plasma lactate levels.

-

Compare the change in tissue pO2, MAP, and lactate levels between the TSC-treated and control groups using appropriate statistical analyses.

-

Caption: A typical experimental workflow for preclinical evaluation of TSC.

Conclusion and Future Directions

This compound is a novel therapeutic agent with a unique, physically-based mechanism of action that addresses the fundamental problem of tissue hypoxia. Its pharmacokinetic profile is characterized by dose-dependent, non-linear elimination, while its pharmacodynamics are defined by a measurable improvement in tissue oxygenation and subsequent reversal of hypoxic sequelae like hypotension and lactic acidosis.

The self-validating nature of the research—whereby a physical change (improved O2 diffusion) leads to predictable physiological outcomes (restored blood pressure, reduced lactate)—lends significant trustworthiness to the findings. Preclinical and early-phase clinical data are promising, suggesting potential applications in a wide array of critical care and oncology settings.[1][2][8] Future research will need to focus on larger-scale clinical trials to definitively establish its efficacy and safety in target patient populations and to further refine optimal dosing strategies based on its unique pharmacokinetic properties.

References

-

Asai, A., et al. (2005). Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats. PubMed. [Link]

-

Umigai, N., et al. (2011). The pharmacokinetic profile of crocetin in healthy adult human volunteers after a single oral administration. PubMed. [Link]

-

Gainer, J. L. (2008). Trans-sodium Crocetinate for Treating hypoxia/ischemia. PubMed. [Link]

-

Scintica. (n.d.). In vivo tissue oxygenation: How do I know which method is best for my research?. Scintica. [Link]

-

De Backer, D. (2010). Techniques to assess tissue oxygenation in the clinical setting. PubMed. [Link]

-

Gainer, J. L. (2008). Trans-sodium crocetinate for treating hypoxia/ischemia. ResearchGate. [Link]

-

Segal, S. C., et al. (2021). This compound (TSC) to Improve Oxygenation in COVID-19. medRxiv. [Link]

-

Hanna, W. C., et al. (2022). Evaluation of Trans-Sodium Crocetinate (TSC) on Peripheral Oxygenation in Healthy Individuals Using Transcutaneous Oximetry. medRxiv. [Link]

-

Stennett, A. K., et al. (2007). Trans-sodium crocetinate and hemorrhagic shock. PubMed. [Link]

-

Shah, K., et al. (2021). Crocetin and related oxygen diffusion-enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications. PubMed Central. [Link]

-

D'Archivio, M., et al. (2021). Preparation, chemical characterization and determination of crocetin’s pharmacokinetics after oral and intravenous administration of saffron (Crocus sativus L.) aqueous extract to C57/BL6J mice. Journal of Pharmacy and Pharmacology. [Link]

-

Fernández-Albarral, J. A., et al. (2020). Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract. PubMed Central. [Link]

-

Pittman, R. N. (2011). Measurement of Oxygen. NCBI Bookshelf. [Link]

-

Stennett, A. K., et al. (2001). Trans-sodium crocetinate restores blood pressure, heart rate, and plasma lactate after hemorrhagic shock. PubMed. [Link]

-

Wang, Y., et al. (2024). Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model. MDPI. [Link]

-

Gainer, J. L. (2004). Trans Sodium Crocetinte: Novel Treatment for Hemorrhagic Shock. Defense Technical Information Center. [Link]

-

Liu, H., et al. (1995). Measuring human tissue oxygenation with near infrared spectroscopy. ResearchGate. [Link]

-

Kent Imaging. (2022). Non-invasive Measurement of Tissue Oxygenation. Kent Imaging. [Link]

-

Giassi, L. J., et al. (2002). This compound for hemorrhagic shock: effect of time delay in initiating therapy. PubMed. [Link]

-

PureCrocin. (n.d.). Trans-Sodium Crocetinate (TSC). PureCrocin. [Link]

-

National Cancer Institute. (n.d.). Definition of this compound. NCI Drug Dictionary. [Link]

-

Medical Xprt. (n.d.). Diffusion this compound (TSC). Medical Xprt. [Link]

-

Rajabian, A., et al. (2024). The power of trans-sodium crocetinate: exploring its renoprotective effects in a rat model of colistin-induced nephrotoxicity. PubMed. [Link]

-

ClinicalTrials.gov. (2021). Randomized, double-blind, placebo-controlled, pharmacokinetic, pharmacodynamic study of this compound utilizin. ClinicalTrials.gov. [Link]

-

Gholamian-Yaghoobi, S., et al. (2024). The Anti-hypoxia Potentials of Trans-sodium Crocetinate in Hypoxiarelated Diseases: A Review. PubMed. [Link]

-

Gainer, J. L. (2006). Integrated Formulation, Testing and Analysis Program for this compound (TSC). Defense Technical Information Center. [Link]

Sources

- 1. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-sodium crocetinate for treating hypoxia/ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medrxiv.org [medrxiv.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Trans-Sodium Crocetinate (TSC) [purecrocin.com]

- 7. Facebook [cancer.gov]

- 8. The Anti-hypoxia Potentials of Trans-sodium Crocetinate in Hypoxiarelated Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Trans-sodium crocetinate and hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. The pharmacokinetic profile of crocetin in healthy adult human volunteers after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trans-sodium crocetinate restores blood pressure, heart rate, and plasma lactate after hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound for hemorrhagic shock: effect of time delay in initiating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo tissue oxygenation: How do I know which method is best for my research? [scintica.com]

- 18. Measurement of Oxygen - Regulation of Tissue Oxygenation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Techniques to assess tissue oxygenation in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Carotenoid Salt: A Technical Guide to the Isomeric Differences and Therapeutic Potential of Sodium Crocetinate

Foreword: Beyond a Simple Stereoisomer

In the landscape of therapeutic development, the subtle yet profound impact of molecular geometry is a recurring theme. For researchers in drug discovery and development, understanding stereoisomerism is not merely an academic exercise but a critical determinant of a compound's efficacy and safety. This guide delves into the nuanced yet significant distinctions between the cis and trans isomers of sodium crocetinate, a dicarboxylate salt of the natural carotenoid crocetin. While chemically similar, these two forms exhibit remarkably different biological activities, particularly in the realm of cellular oxygenation. This document aims to provide an in-depth technical overview for scientists and drug development professionals, elucidating the structural, physicochemical, and functional disparities that define these isomers and underscore the therapeutic promise of the trans configuration.

The Structural Foundation: Understanding Cis-Trans Isomerism in Sodium Crocetinate

Sodium crocetinate is the disodium salt of crocetin, a C20 polyene dicarboxylic acid. The defining feature of its structure is a long chain of conjugated double bonds, which is susceptible to geometric isomerism. The arrangement of the carbon chain substituents across these double bonds gives rise to cis and trans configurations.

-

trans-Sodium Crocetinate: In the trans isomer, the carbon chain segments are on opposite sides of the double bonds. This results in a more linear, extended, and thermodynamically stable conformation.[1][2]

-

cis-Sodium Crocetinate: The cis isomer has the carbon chain segments on the same side of a double bond, introducing a "kink" into the molecular structure. This configuration is generally less stable due to steric hindrance.[1][2]

The synthesis of sodium crocetinate via the reaction of crocetin with sodium hydroxide typically yields a mixture of both cis and trans isomers.[3]

Figure 1: Chemical Structures of trans- and a representative cis-Sodium Crocetinate.

Physicochemical and Spectroscopic Divergence

The geometric differences between cis and trans isomers manifest in distinct physicochemical properties. While comprehensive data for cis-sodium crocetinate is less abundant due to its instability and lack of therapeutic interest, studies on crocetin and related carotenoids provide valuable insights.

| Property | trans-Sodium Crocetinate | cis-Sodium Crocetinate | Rationale and Remarks |

| Solubility | Highly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5).[3] | Generally, cis isomers of dicarboxylic acids like maleic acid are more water-soluble than their trans counterparts (fumaric acid) due to lower crystal lattice energy and intramolecular hydrogen bonding that prevents intermolecular aggregation.[4] However, the long hydrophobic polyene chain of crocetin may alter this behavior. The cis "kink" could reduce aggregation and improve solubility in some contexts.[1] | |

| Stability | More stable due to lower steric hindrance.[1][2] | Less stable and can isomerize to the trans form upon exposure to heat or light.[5] | The extended, linear structure of the trans isomer allows for more efficient packing in a solid state and experiences less intramolecular strain. |

| UV-Vis Spectrum | Two main absorption peaks in the 400-450 nm range.[1] | In addition to the main peaks, a characteristic "cis peak" is observed in the UV region around 320-330 nm.[6][7][8] The molar extinction coefficient of the cis isomer is typically lower than the trans isomer.[9] | The "cis peak" is a hallmark of cis-carotenoids and is attributed to the altered electronic transitions in the bent polyene chain. |

| ¹H-NMR Spectrum | Shows a simpler spectrum due to the symmetry of the molecule. | Exhibits a more complex spectrum with distinct chemical shifts for protons near the cis double bond due to the loss of symmetry.[6][10][11] For 6-cis-crocetin, protons 3, 5, and 8 are shifted downfield, while proton 7 is shifted upfield compared to the trans isomer.[12] | The asymmetric electronic environment in the cis isomer leads to different shielding and deshielding effects on the protons. |

The Crucial Difference: Biological Activity and Mechanism of Action

The most significant distinction between the two isomers lies in their biological effects, particularly their ability to influence oxygen diffusion.

Enhancing Oxygen Diffusivity: The Unique Role of the trans Isomer

A substantial body of evidence indicates that only trans-sodium crocetinate (TSC) is effective at increasing the diffusion of oxygen through aqueous solutions, such as blood plasma.[3][13] In contrast, the cis isomer not only lacks this activity but has been shown to counteract the oxygen diffusivity-enhancing effects of the trans isomer.[14] This makes the isolation of the pure trans isomer a critical step for therapeutic applications.

The proposed mechanism of action for TSC is a physicochemical one, rather than a classical biochemical interaction with a receptor. It is believed that TSC acts as a "water-structuring" agent.[15][16] The rigid, bipolar nature of the trans isomer is thought to promote the formation of more ordered, lattice-like structures of water molecules in its immediate vicinity through enhanced hydrogen bonding.[15][16][17][18] This increased order in the plasma water reduces the resistance to the movement of dissolved oxygen, thereby enhancing its diffusion from red blood cells to the surrounding tissues.[16][18] Computer simulations have suggested that TSC can increase oxygen transport through water by as much as 30%.[18]

References

- 1. Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin [frontiersin.org]

- 3. US6060511A - Trans-sodium crocetinate, methods of making and methods of use thereof - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. UV-Vis, FT-Raman, and 1H NMR Spectroscopies of cis - trans Carotenoids from Saffron ( Crocus sativus L.) [opg.optica.org]

- 7. w1.aua.gr [w1.aua.gr]

- 8. UV-Vis, FT-Raman, and 1H NMR Spectroscopies of cis-trans Carotenoids from Saffron (Crocus sativus L.): (1998) | Manolis K. Assimiadis | 49 Citations [scispace.com]

- 9. Photon- and Singlet-Oxygen-Induced Cis–Trans Isomerization of the Water-Soluble Carotenoid Crocin | MDPI [mdpi.com]

- 10. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Anti-hypoxia Potentials of Trans-sodium Crocetinate in Hypoxiarelated Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trans-sodium crocetinate for treating hypoxia/ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. trans-Sodium crocetinate and diffusion enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxygen diffusion-enhancing compound - Wikipedia [en.wikipedia.org]

Foreword: Re-examining the Rate-Limiting Step in Cellular Respiration

An In-Depth Technical Guide to the Role of Trans Sodium Crocetinate in Cellular Oxygenation

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate cascade of oxygen transport—from alveolar absorption to mitochondrial utilization—the diffusion of oxygen through blood plasma and interstitial fluid represents a critical, and often overlooked, bottleneck. While hemoglobin saturation is a primary focus of intervention, the physical process of oxygen traversing the aqueous environment to reach hypoxic cells is a fundamental rate-limiting step. It is within this biophysical paradigm that this compound (TSC) emerges as a novel therapeutic agent. This guide provides a comprehensive overview of TSC, from its unique physicochemical mechanism of action to the preclinical and clinical evidence supporting its role in enhancing cellular oxygenation across a spectrum of hypoxia-related pathologies.

The Molecule: this compound (TSC)

This compound (C₂₀H₂₂Na₂O₄) is the sodium salt of crocetin, a natural dicarboxylic acid apocarotenoid found in saffron (Crocus sativus L.).[1][2] The parent compound, crocetin, has long been recognized for its biological activities, but its poor aqueous solubility has limited its therapeutic development.[1][3] The synthesis of the disodium salt, TSC, significantly enhances solubility while preserving and isolating the activity of the trans isomer, which is solely responsible for the oxygen diffusion-enhancing effect.[3][4] The cis isomer not only lacks efficacy but may counteract the benefits of the trans form.[3]

TSC is classified as a bipolar trans-carotenoid salt, characterized by a hydrophobic polyene backbone flanked by polar carboxylate groups.[5][6] This amphiphilic structure is central to its mechanism of action.

Core Mechanism of Action: A Physicochemical Approach to Enhancing Oxygen Diffusivity

Unlike most pharmacological agents that rely on biochemical interactions with cellular receptors or enzymes, TSC's primary mechanism is physical-chemical.[7] It enhances the diffusion rate of oxygen through aqueous solutions, most notably blood plasma.[8][9]

The proposed mechanism involves the alteration of the molecular structure of water within the plasma.[4][9][10] TSC, acting as a kosmotrope, is believed to increase the hydrogen bonding among water molecules.[2][8] This creates more ordered, structured regions within the water.[11] Molecular simulations suggest that it is within these ordered regions that the resistance to the movement of small, non-polar molecules like oxygen is reduced, thereby increasing the diffusion coefficient.[11] In-vitro studies have demonstrated that TSC can increase the diffusion of oxygen in water by up to 30%.[5][8] This effect is not limited to oxygen; TSC has been shown to increase the diffusivity of glucose by a similar percentage (25-30%), suggesting a broader effect on small molecule transport.[8][11]

This enhanced diffusivity allows oxygen to move more efficiently from erythrocytes, across the plasma and interstitial fluid, to the mitochondria of target cells, a process that can be thought of as improving "metabolic reflow".[4][8]

While TSC is also a potent free-radical scavenger, this is not considered its primary mechanism of action in treating conditions like hemorrhagic shock.[12][13] The concentrations required for effective radical scavenging are greater than those that produce beneficial physiological effects in these models.[12]

Preclinical Evidence: Validating Efficacy in Hypoxic States

The therapeutic potential of TSC has been extensively validated in a variety of animal models representing clinically relevant hypoxic and ischemic conditions.

Hemorrhagic Shock

Hemorrhagic shock is a state of profound tissue hypoxia resulting from massive blood loss. Multiple studies using a rat model of hemorrhagic shock have demonstrated that TSC administration leads to significant improvements in key physiological parameters.[12][14][15]

-

Hemodynamic Restoration: TSC rapidly increases mean arterial blood pressure (MAP) after hemorrhage. In one study, MAP increased from 35 mm Hg to 75 mm Hg in treated animals, all of whom survived, while control animals' blood pressure continued to fall, leading to high mortality.[15]

-

Correction of Metabolic Acidosis: A hallmark of shock is the accumulation of lactic acid due to anaerobic metabolism. TSC administration significantly reduces plasma lactate levels and lessens the decrease in blood pH.[15][16]

-

Increased Oxygen Consumption: The physiological effects are attributed to increased oxygen availability, as TSC has been shown to increase whole-body oxygen consumption rates post-hemorrhage.[14][16]

-

Organ Protection: TSC treatment has been shown to reduce cellular damage in the liver and kidneys following hemorrhagic shock.[12][14]

| Parameter | Control (Saline) | TSC-Treated | Outcome | Source |

| Mean Arterial Pressure | Decreased post-hemorrhage | Increased from 35 to 75 mm Hg | Hemodynamic stabilization | [15] |

| Plasma Lactate | Significantly elevated | Greatly reduced | Reversal of acidosis | [15] |

| Survival Rate | Low | High (100% in one study) | Improved survival | [15] |

| Liver Enzymes | Increased at 24h | Increase prevented | Organ protection | [14] |

Hypoxic Brain Injury and Tumors

The brain is exquisitely sensitive to hypoxia. TSC has shown promise in models of both ischemic stroke and hypoxic brain tumors.

-

Glioblastoma Multiforme (GBM): GBM tumors are notoriously hypoxic, which contributes to their resistance to radiation therapy.[17] In a rat C6 glioma model, intravenous infusion of TSC was shown to transiently increase tissue oxygenation in the hypoxic tumor by as much as 60%.[17] This reoxygenation effect provides a direct mechanism for the radiosensitization observed with TSC, making tumor cells more susceptible to radiation-induced damage.[4][17]

-

Ischemic Stroke: In rodent models of focal cerebral ischemia, TSC treatment reduces the volume of cerebral infarction.[8] By facilitating the diffusion of oxygen and glucose into the ischemic penumbra, TSC can blunt the metabolic challenge and reduce ischemic neural injury.[8]

Clinical Development and Human Studies

TSC has been the subject of numerous clinical trials, establishing its safety profile and exploring its efficacy in human diseases. Animal toxicology studies and Phase I trials have consistently shown that TSC is safe and well-tolerated, even at high doses.[1][5][9]

Oncology: Glioblastoma (GBM)

Building on the strong preclinical rationale, TSC has been evaluated as a radiosensitizer in newly diagnosed GBM patients. A Phase I/II trial involving 59 patients combined TSC with the standard of care (temozolomide and radiation).[18][19] The study demonstrated a favorable safety profile, with patients tolerating the concurrent dosing well.[18] Efficacy data at 12 months showed a 70% survival rate in full-dose patients, comparing favorably to a historical control of 61%.[18] This has paved the way for a planned Phase 3 pivotal trial.[20]

Acute Ischemic Stroke

The FDA has approved a Phase II trial (PHAST-TSC) to evaluate TSC in the treatment of acute stroke.[21] The trial aims to determine if TSC can expand the treatment window and improve patient outcomes, with the potential for administration by first responders in an ambulance setting.[21]

COVID-19-Related Hypoxemia

The impairment of cellular oxygenation is a key feature of severe COVID-19. A Phase 1b/2b study evaluated escalating doses of TSC in hospitalized, hypoxemic COVID-19 patients.[7] The study found that TSC administered every 6 hours at doses up to 1.5 mg/kg was safe and well-tolerated.[7] The 1.5 mg/kg dose was associated with superior outcomes in multiple clinical endpoints, including a shorter time to improvement on the WHO Ordinal Scale.[7]

Pharmacokinetics in Humans

The COVID-19 trial provided valuable human pharmacokinetic (PK) data.[7]

-

Nonlinear Pharmacokinetics: TSC exhibits nonlinear, saturable pharmacokinetics. Mean clearance (CL) decreased as the dose increased, from 5.38 mL/min/kg at 0.25 mg/kg to 1.62 mL/min/kg at 1.5 mg/kg.[7]

-

Half-Life: The mean half-life (t½) increased with dose, from 0.53 hours at 0.25 mg/kg to 1.07 hours at 1.5 mg/kg.[7]

-

Dosing: No significant accumulation was observed with administration every 6 hours.[7]

| Dose | Mean Clearance (CL) | Mean Half-Life (t½) |

| 0.25 mg/kg | 5.38 mL/min/kg | 0.53 hours |

| 1.5 mg/kg | 1.62 mL/min/kg | 1.07 hours |

| Data from a study in patients with SARS-CoV-2 infection.[7] |

Key Experimental Protocols and Methodologies

For drug development professionals, understanding the methodologies used to validate TSC is critical. The following protocols are representative of the core preclinical assessments.

Protocol: In Vivo Evaluation in a Rat Hemorrhagic Shock Model

This protocol is a synthesis of methodologies described in foundational studies.[14][15][16]

Objective: To determine the effect of TSC on mean arterial pressure (MAP), plasma lactate, and survival following acute, severe hemorrhage.

Methodology:

-

Animal Preparation:

-

Use male Sprague-Dawley rats (250-350g).

-

Anesthetize the animal (e.g., with isoflurane).

-

Surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and femoral vein (for drug administration).

-

Allow the animal to stabilize post-surgery.

-

-

Hemorrhage Induction:

-

Withdraw a fixed volume of blood (e.g., 60% of total estimated blood volume) from the arterial catheter over a set period (e.g., 15-20 minutes). Total blood volume can be estimated as 7% of body weight.

-

Continuously monitor MAP throughout the procedure.

-